molecular formula C8H7N3OS B7812392 4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol

4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B7812392
M. Wt: 193.23 g/mol
InChI Key: GHQAENHMNKYJGV-UHFFFAOYSA-N
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Description

4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of both a phenol and a triazole moiety in this compound makes it an interesting candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol typically involves the reaction of 1H-1,2,4-triazole-5-thiol with a phenolic compound under specific conditions. One common method involves the treatment of 1H-1,2,4-triazole-5-thiol with 2-bromoacetic acid in the presence of sodium carbonate in acetone. The resulting 2-(1H-1,2,4-triazol-5-yl)sulfanylacetic acid is then reacted with hydrazinecarbothiohydrazide under solvent-free conditions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

    Condensation: The triazole ring can undergo condensation reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Condensation: Electrophiles like aldehydes or ketones can be used in condensation reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Alkylated or acylated derivatives.

    Condensation: Various triazole-containing adducts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol is not fully understood, but it is believed to involve interactions with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the triazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-triazole derivatives: Known for their antimicrobial and antifungal activities.

    1H-1,2,4-triazole derivatives: Similar biological activities and chemical properties.

    Phenolic compounds: Widely studied for their antioxidant and antimicrobial properties.

Uniqueness

4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of a phenol and a triazole moiety in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQAENHMNKYJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NC(=NN2)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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